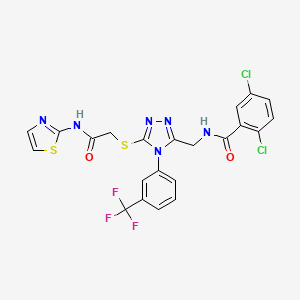

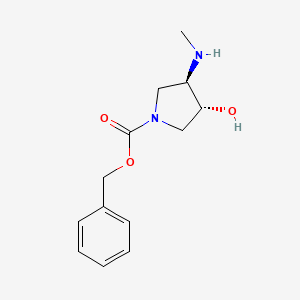

![molecular formula C9H15NO4 B2841531 (2R)-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid CAS No. 132402-46-1](/img/structure/B2841531.png)

(2R)-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R)-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid” is a chemical compound with the molecular formula C9H15NO4 . It has a molecular weight of 201.22 . The CAS number for this compound is 132402-46-1 .

Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 340.3±35.0 °C and a predicted density of 1.118±0.06 g/cm3 . The pKa of the compound is predicted to be 3.98±0.10 .Scientific Research Applications

Structural Studies and Polymorphism

- Hydrogen Bonding and Polymorphism : Research on amino alcohols interacting with quinaldinate has provided insight into hydrogen bonding and polymorphism, crucial for understanding molecular structure and drug design. Structural analyses of these compounds revealed distinct hydrogen bonding and π...π stacking interactions, leading to various connectivity motifs which are essential in materials science and pharmacology (Podjed & Modec, 2022).

Synthesis and Antimicrobial Activity

- Antimicrobial Activity of Amino Acid Derivatives : The synthesis of derivatives from amino butanoic acids and their evaluation against bacterial and fungal strains has contributed to the development of new antimicrobials. This research is pivotal for pharmaceutical applications, especially in discovering compounds with potential efficacy against resistant microbial strains (Mickevičienė et al., 2015).

Bioorganic and Medicinal Chemistry

- Bioorganometallic Chemistry : The exploration of organometallic compounds in medicinal chemistry, specifically through the synthesis of carboxylic acid derivatives containing organometallic moieties, underscores the role of these compounds in developing isosteric substitutes for drug candidates. Such research is foundational for creating new therapeutic agents with improved efficacy and safety profiles (Patra, Merz, & Metzler‐Nolte, 2012).

Advanced Materials and NMR Applications

- 19F NMR and Medicinal Chemistry : The synthesis of perfluoro-tert-butyl 4-hydroxyproline and its application in 19F NMR demonstrates the compound's utility in probes and medicinal chemistry. This research illustrates the importance of specific amino acids in enhancing the sensitivity and specificity of NMR spectroscopy, a critical tool in molecular diagnostics and drug development (Tressler & Zondlo, 2014).

Protective Strategies and Chemical Synthesis

- Orthogonal Protection Strategies : The development of methods for the selective deblocking of propargyl carbonates highlights advancements in synthetic chemistry, particularly in the protection of hydroxyl and amino functionalities. These methodologies are crucial for the step-wise synthesis of complex organic molecules, with implications for drug synthesis and materials science (Ramesh, Bhat, & Chandrasekaran, 2005).

properties

IUPAC Name |

(2R)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-4-5-14-9(13)10-7(6(2)3)8(11)12/h4,6-7H,1,5H2,2-3H3,(H,10,13)(H,11,12)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKQMLUPZZNVCK-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

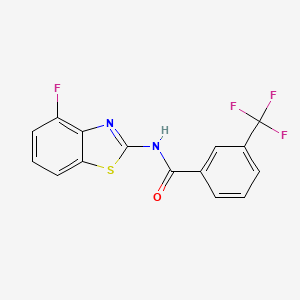

![(E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline](/img/structure/B2841455.png)

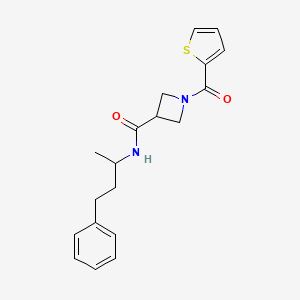

![2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2841456.png)

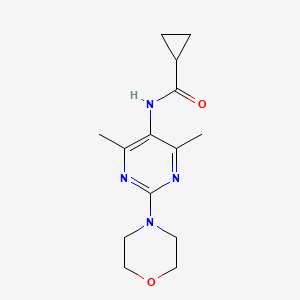

![1-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2841461.png)

![1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2841468.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2841469.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2841470.png)